

# Acylation reaction procedure for 2-Methoxy-5-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)aniline

Cat. No.: B1297676

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An Application Note on the Acylation of **2-Methoxy-5-(trifluoromethyl)aniline**

## Introduction

Acylation is a fundamental chemical transformation in organic synthesis, frequently employed to install an acyl group onto a molecule. In pharmaceutical and materials science research, the acylation of amines is a critical step for creating amides, which are prevalent structural motifs in biologically active compounds and functional materials. The acetylation of primary and secondary amines, for instance, is often used to introduce an acetyl protecting group, which moderates the reactivity of the amino group towards electrophiles or oxidizing agents.<sup>[1][2]</sup> This application note provides a detailed protocol for the acylation of **2-Methoxy-5-(trifluoromethyl)aniline** to synthesize N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a standard, reliable method for this transformation.

## Data Presentation

The following table summarizes the key physical and chemical properties of the primary reactant and the expected product.

Property	2-Methoxy-5-(trifluoromethyl)aniline (Reactant)	N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide (Product)
CAS Number	349-65-5	40622-64-8[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> NO	C <sub>10</sub> H <sub>10</sub> F <sub>3</sub> NO <sub>2</sub> [4]
Molecular Weight	191.15 g/mol [5]	233.19 g/mol
Appearance	Beige-greyish to brownish crystalline powder[5]	Data not available; typically a white or off-white solid
Boiling Point	230.1±40.0 °C (Predicted)[5]	Data not available
pKa	3.31±0.10 (Predicted)[5]	Data not available

## Reaction Scheme and Mechanism

The acylation of **2-Methoxy-5-(trifluoromethyl)aniline** with acetic anhydride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the stable amide product after deprotonation.[6][7]

Caption: Acylation of **2-Methoxy-5-(trifluoromethyl)aniline**.

## Experimental Protocols

This protocol outlines a standard laboratory procedure for the acetylation of **2-Methoxy-5-(trifluoromethyl)aniline** using acetic anhydride.

## Materials and Reagents

- **2-Methoxy-5-(trifluoromethyl)aniline**
- Acetic anhydride
- Glacial acetic acid

- Deionized water
- Ethanol (for recrystallization, optional)
- Ice

## Equipment

- Round-bottom flask or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Beaker
- Buchner funnel and filter flask (for vacuum filtration)
- Heating mantle or hot plate
- Standard laboratory glassware (graduated cylinders, etc.)
- Melting point apparatus

## Procedure

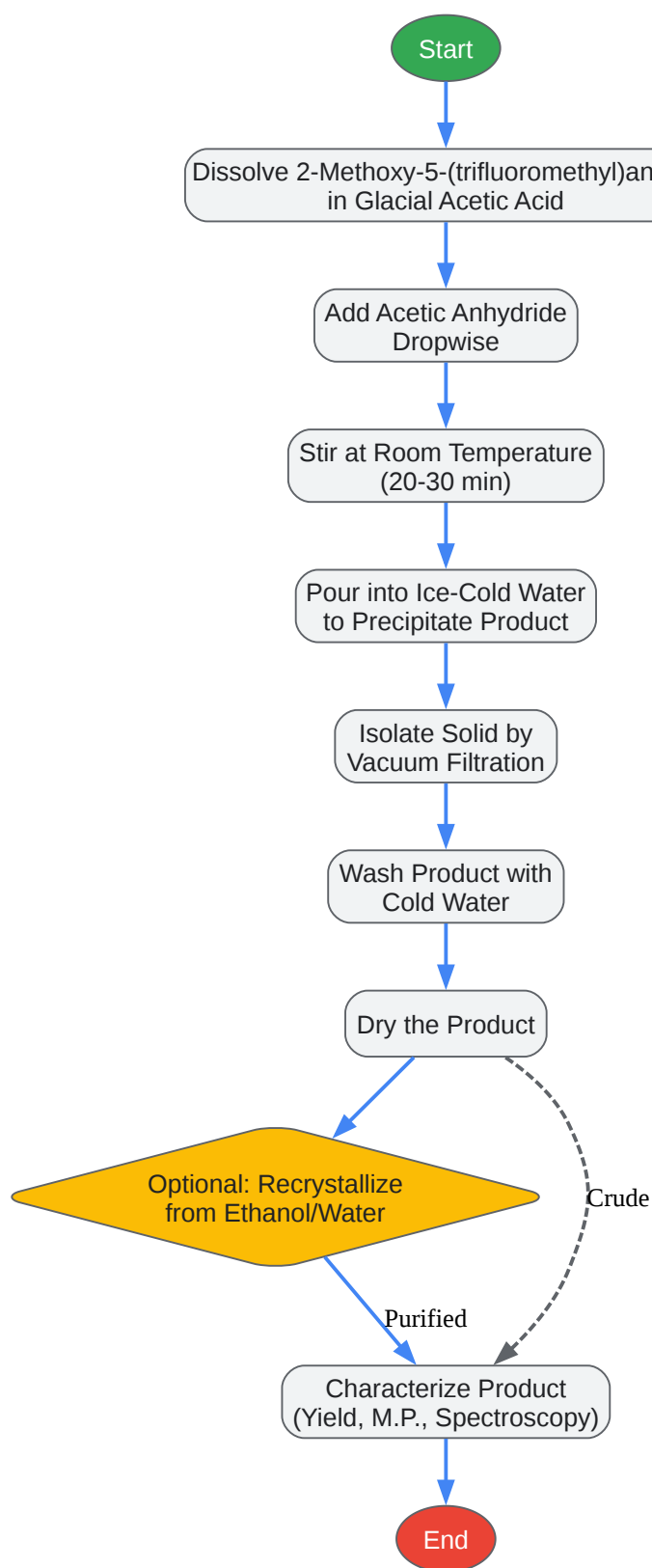
This procedure is adapted from standard methods for aniline acetylation.<sup>[8][9]</sup>

- **Dissolution:** In a 100 mL Erlenmeyer flask, dissolve 1.91 g (10 mmol) of **2-Methoxy-5-(trifluoromethyl)aniline** in 30 mL of glacial acetic acid. Stir the mixture until the aniline is completely dissolved.
- **Acylation:** While stirring the solution, carefully add 1.2 mL (approx. 1.3 g, 12.7 mmol) of acetic anhydride dropwise. The reaction can be slightly exothermic.
- **Reaction:** Stir the reaction mixture at room temperature for 20-30 minutes.
- **Precipitation:** Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. A white or off-white precipitate of N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide should form.<sup>[8][9]</sup>

- Isolation: Allow the mixture to stand in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[9]
- Washing: Wash the collected crystals on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
- Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry or dry in a desiccator.
- Purification (Optional): For higher purity, the crude product can be recrystallized. A common solvent system for acetanilides is a mixture of ethanol and water.[9] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals. Collect the purified crystals by vacuum filtration.
- Characterization: Determine the yield and melting point of the final product. The product can be further characterized by techniques such as TLC, IR, and NMR spectroscopy.[9]

## Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and purification of N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide.



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Caption: Workflow for the synthesis of N-[2-Methoxy-5-(trifluoromethyl)phenyl]acetamide.

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